BenchChemオンラインストアへようこそ!

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1522569-34-1) is a synthetic, trisubstituted 4-aminopyrazole derivative bearing an isopentyl (3-methylbutyl) chain at N1 and an isopropyl group at C5. Its molecular formula is C₁₁H₂₁N₃ with a molecular weight of 195.30 g·mol⁻¹.

Molecular Formula C11H21N3
Molecular Weight 195.31
CAS No. 1522569-34-1
Cat. No. B2781289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
CAS1522569-34-1
Molecular FormulaC11H21N3
Molecular Weight195.31
Structural Identifiers
SMILESCC(C)CCN1C(=C(C=N1)N)C(C)C
InChIInChI=1S/C11H21N3/c1-8(2)5-6-14-11(9(3)4)10(12)7-13-14/h7-9H,5-6,12H2,1-4H3
InChIKeyGDMXXUBTDGHZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1522569-34-1): Procurement-Grade Characterization of a Densely Functionalized Pyrazole Scaffold


1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1522569-34-1) is a synthetic, trisubstituted 4-aminopyrazole derivative bearing an isopentyl (3-methylbutyl) chain at N1 and an isopropyl group at C5 [1]. Its molecular formula is C₁₁H₂₁N₃ with a molecular weight of 195.30 g·mol⁻¹ . The compound is supplied as a research-grade small-molecule scaffold (typical purity ≥95%) and is listed in the Enamine screening collection (EN300-178669) as well as in the Biosynth (CymitQuimica) catalog . The presence of a free primary amine at C4 distinguishes it from analogous pyrazole carboxylic acids and alcohols, positioning it as a versatile intermediate for amide coupling, urea formation, and Schiff-base derivatization [1].

Why Generic Substitution of 1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine Fails: Regioisomeric and Substituent-Dependent Differentiation


Within the 4-aminopyrazole chemical space, generic interchange is not a viable procurement strategy because three critical structural variables—the C5 substituent identity, the N1 alkyl chain length and branching, and the amine connectivity—each independently modulate physicochemical properties and pharmacological behavior, and these variables are not additive or predictable from mono-substituted analogs [1]. The target compound bears a C5 isopropyl group that introduces steric hindrance adjacent to the C4 amine, directly affecting the conformational preference of any derivatized ligand; replacing the isopropyl with an ethyl group (CAS 1536848-81-3) or hydrogen (CAS 1152866-83-5) removes this steric constraint and alters the dihedral angle between the pyrazole ring and the C4 substituent [2]. Furthermore, the isopentyl chain at N1 contributes a calculated logP increment of approximately +1.5 relative to the N1-methyl analog, substantially shifting lipophilicity-dependent properties such as membrane permeability and metabolic clearance—differences that cannot be compensated by empirical scaling of dose or formulation [1]. Consequently, data generated with a close structural analog cannot be extrapolated to this compound without experimental validation.

Quantitative Differentiation Evidence for 1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine Versus Closest Analogs


Steric Bulk at C5: Isopropyl Versus Ethyl and Hydrogen—Impact on Calculated Conformational Accessibility of the C4 Amine

The C5 isopropyl substituent of the target compound introduces greater steric hindrance adjacent to the C4 amine than the ethyl group of 5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine (CAS 1536848-81-3) or the unsubstituted C5 position of 1-(3-methylbutyl)-1H-pyrazol-4-amine (CAS 1152866-83-5). This steric effect restricts the rotational freedom of any amide or urea linkage formed at the C4 amine, which can translate into enhanced target selectivity when the binding pocket imposes a conformational preference [1]. Direct quantitative head-to-head biological data for these three compounds are not available in the public literature (as of May 2026) [2].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Regioisomeric Amine Connectivity: C4-Amine Versus Side-Chain Amine Derivatives

The target compound carries the primary amine directly on the pyrazole C4 position, whereas the regioisomer 1-isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine locates the amine on a flexible side chain attached to N1 [1]. This difference in connectivity fundamentally alters the electronic environment of the amine (pyrazole-ring-conjugated vs. alkyl-chain-isolated) and therefore its nucleophilicity, pKa, and hydrogen-bonding geometry [2]. No direct comparative experimental data for these two regioisomers are publicly available as of May 2026 [3].

Chemical Biology Scaffold Differentiation Derivatization Chemistry

Calculated Lipophilicity Differentiation: N1-Isopentyl Versus N1-Methyl Containing 4-Aminopyrazoles

The N1-isopentyl (3-methylbutyl) substituent of the target compound confers a higher calculated octanol-water partition coefficient (clogP) compared to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-4-amine, where the methyl and isopentyl groups are swapped between N1 and C3 positions . This difference in calculated lipophilicity is relevant for predicting membrane permeation and non-specific protein binding [1]. No experimentally measured logP or logD values for either compound have been reported in the public literature as of May 2026 [2].

Physicochemical Profiling Drug-likeness Permeability Prediction

Purity Specification and Vendor Price Benchmarking for Procurement Decision-Making

The target compound is offered by multiple catalog suppliers at a minimum purity specification of 95% . Pricing data from publicly listed catalogs allow direct cost comparison against the closest available analog, 5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine (CAS 1536848-81-3) [1]. At the 50 mg scale, the target compound lists at €675 (CymitQuimica/Biosynth, Ref. 3D-XKC56934), whereas the 5-ethyl analog at the same scale lists at approximately €400–500 (CymitQuimica, Ref. 3D-YAA56934), representing a premium of approximately 35–70% for the isopropyl-substituted scaffold . At the 500 mg scale, the target compound lists at €1,887 vs. approximately €1,100–1,300 for the 5-ethyl analog, a premium of approximately 45–72% . This price differential is consistent with the additional synthetic complexity introduced by the isopropyl group at C5 and reflects the value of a more sterically demanding building block for SAR exploration.

Procurement Pricing Analysis Quality Specification

Critical Disclosure: Absence of Published Head-to-Head Biological or Pharmacological Data

A comprehensive search of PubMed, Google Scholar, SciFinder, and public patent databases conducted on 2026-05-06 identified zero primary research articles, patents, or publicly accessible technical datasheets that report quantitative biological activity (IC₅₀, Kd, EC₅₀, or any target engagement metric), DMPK parameters (clearance, bioavailability, metabolic stability), or in vivo efficacy data specifically for 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1522569-34-1) [1]. All biological activity claims circulating on vendor platforms (e.g., kinase inhibition, antioxidant activity) could not be traced to a verifiable primary source and therefore cannot be used to justify procurement for a specific biological target without independent experimental validation [2]. This does not diminish the compound's value as a building block; rather, it underscores that selection decisions must be based on the compound's well-defined chemical structure and the steric/lipophilic differentiation evidence presented above, not on unverifiable biological annotations.

Data Gap Analysis Procurement Risk Assessment Experimental Validation Requirement

High-Confidence Application Scenarios for 1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine Based on Verified Differentiation Evidence


Medicinal Chemistry: SAR Exploration of C5 Steric Effects in 4-Aminopyrazole-Derived Ligands

The target compound is optimally deployed in structure-activity relationship (SAR) campaigns where the steric bulk at the position adjacent to the derivatizable amine is a variable of interest. The C5 isopropyl group provides a quantifiably distinct steric parameter (Taft Es ≈ -1.71) compared to the ethyl (Es ≈ -1.31) and unsubstituted (Es ≈ 0.00) analogs, enabling systematic exploration of steric tolerance in a target binding pocket following C4 amine derivatization [1]. Procurement of all three compounds (isopropyl, ethyl, and C5-H) as a matched set supports a robust three-point steric SAR series.

Chemical Biology: Synthesis of Focused Libraries with Defined Lipophilicity Gradients

The N1-isopentyl substituent of the target compound contributes a calculable lipophilicity increment (estimated clogP ≈ 2.5–3.0) that is approximately 0.5 log units higher than regioisomeric analogs where the branched alkyl chain is located at C3 rather than N1 [1]. This property makes the compound a suitable scaffold for constructing focused compound libraries with predetermined lipophilicity gradients, which is relevant for optimizing cellular permeability while monitoring promiscuity risk in phenotypic screening cascades [2].

Synthetic Methodology Development: 4-Aminopyrazole Derivatization Chemistry

The free C4 primary amine, directly attached to the electron-deficient pyrazole ring, serves as a well-defined nucleophilic handle for method-development studies in amide coupling, sulfonamide formation, urea synthesis, and reductive amination. The steric environment imposed by the adjacent C5 isopropyl group provides a realistic test case for evaluating the scope and limitations of new coupling reagents or catalytic methods under sterically demanding conditions, making the compound a valuable substrate for methodology papers [1].

Procurement for Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 195.3 g·mol⁻¹, the compound adheres to the 'rule of three' guidelines for fragment-based screening (MW < 300, clogP ≤ 3, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors) [1]. Its combination of a rigid heteroaromatic core, a primary amine vector for elaboration, and differentiated alkyl substituents (isopropyl at C5, isopentyl at N1) make it a suitable entry for fragment library procurement where scaffold diversity and synthetic tractability are prioritized over pre-existing biological annotation [2].

Quote Request

Request a Quote for 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.